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molecular formula C8H9NO3 B1651866 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid CAS No. 1352542-62-1

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No. B1651866
M. Wt: 167.16
InChI Key: RSSJWKPBMKKRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296745B2

Procedure details

The title compound was prepared by a method analogous to the one used for Intermediate 8, but using ethyl 5-methylisoxazole-3-carboxylate as the starting material. MS (ES+) (M+H) 168.0; LCMS retention time: 2.06 minutes. (Method L). 1H NMR (500 MHz, CD3OD) δ 1.38-1.42 (m, 2H), 1.58-1.62 (m, 2H), 2.39 (s, 3H), 6.32 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)ON=1.CC1[O:18][N:17]=C(C(OCC)=O)C=1>>[CH3:1][C:2]1[O:18][N:17]=[C:5]([C:7]2([C:10]([OH:12])=[O:11])[CH2:8][CH2:9]2)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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